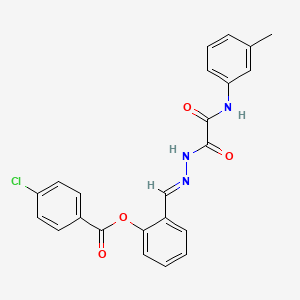

![molecular formula C29H29BrN2O4 B12015048 4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015048.png)

4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

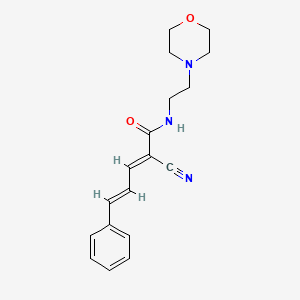

この化合物は、化学式C29H29BrN2O4 で表され、ピロール-2-オン誘導体のクラスに属します。この化合物は、芳香族環、ピロール-2-オン環、および官能基を組み合わせて複雑な構造を持っています。この化合物の系統名は、その置換基と官能基を反映しています。

2. 製法

合成経路::- ベンジルオキシ化 : ベンジルオキシ基は、ベンジルブロミドまたはベンジルクロリドを用いたO-アルキル化反応により導入されます。

- メチル化 : メチル基は、ジメチル硫酸または他のメチル化剤を用いて、ベンゾイル部分の2位に付加されます。

- 臭素化 : フェニル環の4位は、臭素化剤を用いて臭素化されます。

- アミノ化 : ジメチルアミノエチル基は、ジメチルアミンを用いた求核置換反応により導入されます。

- 水酸化 : ヒドロキシ基は、多くの場合、水酸化剤を用いてピロール-2-オン環に付加されます。

工業的生産:: この化合物の工業的合成では、上記の手順をスケーラビリティ、収率、および純度のために最適化しています。

準備方法

Synthetic Routes::

- Benzyloxylation : The benzyloxy group is introduced via an O-alkylation reaction using benzyl bromide or benzyl chloride.

- Methylation : The methyl group is added to the 2-position of the benzoyl moiety using dimethyl sulfate or another methylating agent.

- Bromination : The 4-position of the phenyl ring is brominated using a brominating agent.

- Amination : The dimethylaminoethyl group is introduced via nucleophilic substitution using dimethylamine.

- Hydroxylation : The hydroxy group is added to the pyrrolone ring, often using a hydroxylating reagent.

Industrial Production:: The industrial synthesis of this compound involves optimizing the above steps for scalability, yield, and purity.

化学反応の分析

反応::

- 酸化 : ベンジルオキシ基は、対応する安息香酸に選択的に酸化することができます。

- 還元 : カルボニル基の還元により、対応するアルコールが得られます。

- 置換 : 臭素原子は置換反応を受けることができます。

- 加水分解 : エステル結合を加水分解すると、対応するカルボン酸が得られます。

- 臭素化 : 不活性溶媒中のN-ブロモスクシンイミド(NBS)。

- 水酸化 : ヒドロキシルアミン-O-スルホン酸(HOSA)または同様の試薬。

- 還元 : 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)。

- ベンジルオキシ酸化からの安息香酸誘導体。

- カルボニル還元からのアルコール誘導体。

科学的研究の応用

- 医学 : その独特の構造のため、潜在的な医薬品用途が調査されています。

- 化学生物学 : 酵素阻害または受容体結合を研究するためのプローブとして使用されています。

- 材料科学 : その光学特性または機能性材料の構成要素としての可能性が探られています。

作用機序

- 標的 : 特定の受容体または酵素と相互作用します。

- 経路 : 細胞シグナル伝達経路を調節します。

6. 類似の化合物との比較

- 独自性 : 関連するピロール-2-オン誘導体と比較して、その特徴的な特徴を強調する必要があります。

- 類似の化合物 : 4-[4-(ベンジルオキシ)-2-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン , 4-[4-(ベンジルオキシ)-3-メチルベンゾイル]-5-(3-ブロモフェニル)-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン , および4-[4-(ベンジルオキシ)-2-メチルベンゾイル]-1-[2-(ジメチルアミノ)エチル]-3-ヒドロキシ-5-フェニル-1,5-ジヒドロ-2H-ピロール-2-オン など、他のピロール-2-オンが含まれます。

類似化合物との比較

- Uniqueness : Highlight its distinctive features compared to related pyrrolone derivatives.

- Similar Compounds : Include other pyrrolones, such as 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , 4-[4-(benzyloxy)-3-methylbenzoyl]-5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one , and 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one .

特性

分子式 |

C29H29BrN2O4 |

|---|---|

分子量 |

549.5 g/mol |

IUPAC名 |

(4E)-5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione |

InChI |

InChI=1S/C29H29BrN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+ |

InChIキー |

IPEIFJGGJORQRN-IMVLJIQESA-N |

異性体SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)/O |

正規SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Br)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B12014969.png)

![[2-(4-Fluorophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12014975.png)

![4-({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12014980.png)

![allyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015022.png)

![2-[(3-bromobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12015041.png)

![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12015053.png)